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Compound of Interest

Compound Name: (5-bromo-1H-indol-2-yl)methanol

Cat. No.: B1282874 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(5-bromo-1H-indol-2-yl)methanol, a halogenated indole derivative, serves as a valuable

parent compound and synthetic intermediate in the exploration of novel therapeutic agents. Its

structural motif is a key component in a variety of compounds exhibiting a range of biological

activities, from anticancer to antimicrobial effects. This technical guide provides a

comprehensive overview of its synthesis, physicochemical properties, and the biological

significance of its broader class of derivatives, supported by experimental insights and pathway

visualizations.

Physicochemical Properties
A summary of the key physicochemical properties of (5-bromo-1H-indol-2-yl)methanol is
presented below. These properties are essential for its handling, characterization, and

application in synthetic and biological studies.
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Property Value

CAS Number 53590-48-0

Molecular Formula C₉H₈BrNO

Molecular Weight 226.07 g/mol

Melting Point 110-115 °C

Boiling Point 415.5 ± 30.0 °C (Predicted)

Appearance Solid

Synthesis and Experimental Protocols
The synthesis of (5-bromo-1H-indol-2-yl)methanol is most commonly achieved through the

reduction of a suitable precursor, such as 5-bromo-1H-indole-2-carbaldehyde or a 5-bromo-1H-

indole-2-carboxylic acid derivative.

Protocol 1: Reduction of 5-bromo-1H-indole-2-
carbaldehyde
This protocol outlines the reduction of the corresponding aldehyde to the primary alcohol using

a mild reducing agent.

Materials:

5-bromo-1H-indole-2-carbaldehyde

Sodium borohydride (NaBH₄)

Methanol (MeOH)

Dichloromethane (DCM)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄)
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Silica gel for column chromatography

Ethyl acetate and hexanes (for chromatography)

Procedure:

Dissolution: Dissolve 5-bromo-1H-indole-2-carbaldehyde in methanol in a round-bottom

flask.

Reduction: Cool the solution in an ice bath and add sodium borohydride portion-wise with

stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Quenching: Once the reaction is complete, carefully add saturated aqueous ammonium

chloride solution to quench the excess sodium borohydride.

Extraction: Remove the methanol under reduced pressure. Partition the residue between

dichloromethane and water. Separate the organic layer.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,

and concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude (5-bromo-1H-indol-2-yl)methanol by silica gel column

chromatography using a gradient of ethyl acetate in hexanes.

Logical Workflow for Synthesis
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Caption: General synthetic workflow for (5-bromo-1H-indol-2-yl)methanol.

Biological Activities of 5-Bromoindole Derivatives
While specific biological data for (5-bromo-1H-indol-2-yl)methanol is limited in publicly

available literature, the broader class of 5-bromoindole derivatives has demonstrated

significant potential in several therapeutic areas. The bromine atom at the 5-position is often a

key feature for enhancing biological activity and provides a handle for further chemical

modifications.

Anticancer Activity
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Derivatives of 5-bromo-1H-indole-2-carboxylic acid have been investigated as inhibitors of key

protein kinases involved in cancer progression, such as Epidermal Growth Factor Receptor

(EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] Inhibition of these

receptor tyrosine kinases can disrupt downstream signaling pathways that are crucial for

cancer cell proliferation, survival, and angiogenesis.
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Caption: Inhibition of EGFR/VEGFR-2 signaling by 5-bromoindole derivatives.

Antimicrobial Activity
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Various 5-bromoindole derivatives have been synthesized and evaluated for their antibacterial

and antifungal properties. For instance, certain 5-bromoindole-2-carboxamides have shown

high antibacterial activity against pathogenic Gram-negative bacteria with Minimum Inhibitory

Concentrations (MICs) in the range of 0.35–1.25 μg/mL.[2]

Experimental Protocols for Biological Evaluation
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the cytotoxic effects of a compound on cancer

cell lines.

Materials:

Human cancer cell lines (e.g., MCF-7, A549)

Normal cell line (e.g., Vero) for selectivity assessment

(5-bromo-1H-indol-2-yl)methanol

Cell culture medium (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS) and

antibiotics

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

Dimethyl sulfoxide (DMSO)

96-well plates

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere

overnight.

Compound Treatment: Treat the cells with various concentrations of (5-bromo-1H-indol-2-
yl)methanol (typically in a logarithmic series) and a vehicle control (DMSO).
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Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the

formation of formazan crystals.

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm)

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability compared to the control and

determine the half-maximal inhibitory concentration (IC₅₀) value.

Protocol 3: Minimum Inhibitory Concentration (MIC)
Assay
This protocol is used to determine the lowest concentration of an antimicrobial agent that

inhibits the visible growth of a microorganism.

Materials:

Bacterial or fungal strains

(5-bromo-1H-indol-2-yl)methanol

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

96-well microtiter plates

Inoculum of the microorganism standardized to a specific concentration

Positive control (standard antibiotic) and negative control (broth only)

Procedure:

Serial Dilution: Prepare serial two-fold dilutions of (5-bromo-1H-indol-2-yl)methanol in the

broth medium in the wells of a 96-well plate.
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Inoculation: Add a standardized inoculum of the microorganism to each well.

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for

bacteria).

Visual Assessment: After incubation, visually inspect the wells for turbidity. The MIC is the

lowest concentration of the compound at which there is no visible growth.

Experimental Workflow for Biological Assays
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Caption: Workflow for evaluating the biological activity of the compound.

Conclusion
(5-bromo-1H-indol-2-yl)methanol is a foundational molecule in the field of medicinal

chemistry. While comprehensive biological data on the parent compound itself is an area for

future research, the extensive studies on its derivatives highlight the importance of the 5-

bromoindole scaffold. The synthetic accessibility of this compound, coupled with the proven

biological relevance of its derivatives, positions it as a critical starting point for the development

of novel therapeutics targeting a range of diseases, including cancer and microbial infections.

Further investigation into the specific biological activities of (5-bromo-1H-indol-2-yl)methanol
is warranted to fully elucidate its therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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